molecular formula C9H11ClO2S B13470342 Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate

Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate

Cat. No.: B13470342
M. Wt: 218.70 g/mol
InChI Key: OBJSFYDSGOANHO-UHFFFAOYSA-N
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Description

Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group attached to the thiophene ring and a methyl ester group attached to a propanoate chain. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate typically involves the chloromethylation of a thiophene derivative followed by esterification. One common method is the reaction of 3-(thiophen-2-yl)propanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dihydrothiophenes.

    Hydrolysis Products: 3-[5-(chloromethyl)thiophen-2-yl]propanoic acid.

Scientific Research Applications

Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including potential anticancer, anti-inflammatory, and antimicrobial agents.

    Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

    Industrial Chemistry: It is utilized in the synthesis of corrosion inhibitors and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[5-(bromomethyl)thiophen-2-yl]propanoate
  • Methyl 3-[5-(iodomethyl)thiophen-2-yl]propanoate
  • Methyl 3-[5-(methylthio)thiophen-2-yl]propanoate

Uniqueness

Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl and iodomethyl analogs. The chlorine atom is less reactive than bromine or iodine, making the compound more stable under certain conditions. Additionally, the chloromethyl group can participate in specific substitution reactions that are not feasible with other halogens .

Properties

Molecular Formula

C9H11ClO2S

Molecular Weight

218.70 g/mol

IUPAC Name

methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate

InChI

InChI=1S/C9H11ClO2S/c1-12-9(11)5-4-7-2-3-8(6-10)13-7/h2-3H,4-6H2,1H3

InChI Key

OBJSFYDSGOANHO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC=C(S1)CCl

Origin of Product

United States

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